Holmium tetraboride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Holmium tetraboride (HoB4) is a rare-earth metal of the lanthanide series of the periodic table . It is a frustrated rare-earth tetraboride . The rare-earth ions in HoB4 are topologically equivalent to the frustrated Shastry-Sutherland lattice .

Synthesis Analysis

HoB4 can be synthesized using the floating-zone method with a high-power xenon arc-lamp furnace . The temperature changes of the a and c lattice parameters for the terbium, holmium, erbium, and lutetium tetraborides for 5–300 K have been estimated .Molecular Structure Analysis

HoB4 shows magnetic phase transitions at T N1= 7:1 K to an incommensurate state with a propagation vector (ε;ε;ε0), where ε= 0:02 and ε = 0:43 and at T N2= 5:7 K to a non-collinear commensurate antiferromagnetic structure .Chemical Reactions Analysis

The specific behavior of the magnetic subsystems of rare-earth tetraborides and the specificity of phase transformations happening in them—both magnetic and structural—have been widely studied .Physical And Chemical Properties Analysis

Holmium is a moderately hard, silvery white metal that is relatively stable in air . It readily reacts with diluted acids but does not react with either diluted or concentrated hydrofluoric acid (HF), due to the formation of a protective surface layer of HoF3 .Wissenschaftliche Forschungsanwendungen

Low-Temperature Heat Capacity

Holmium tetraboride's heat capacity has been studied at temperatures ranging from 2 to 300 K. This research is crucial for understanding its electronic, lattice, and magnetic properties, and contributes to the field of solid-state physics (Novikov et al., 2011).

Magnetic X-Ray Scattering Studies

Holmium's magnetic properties have been explored using synchrotron radiation. This research provides insights into its magnetic structure and is significant for materials science and magnetic studies (Gibbs et al., 1985).

Cancer Therapy

Holmium has been investigated for use in cancer therapy, particularly in laser surgery, MRI imaging, and radionuclide therapy. This is due to its ability to be activated into a radioactive form, making it useful in treating cancer (Shi, Johnsen, & Di Pasqua, 2017).

Medical Isotope Applications

Holmium-166, a radionuclide of holmium, has various medical applications, such as in liver malignancies treatment and bone metastases therapy (Klaassen et al., 2019).

Holmium Laser Lithotripsy

The use of holmium lasers in lithotripsy, a procedure to break down kidney stones, is an important urological application. This involves studying the thermal response of fluids during laser activation (Aldoukhi et al., 2017).

Copper Absorption Studies

Holmium has been used as a fecal marker in copper absorption studies in humans. This application is relevant in the field of nutrition and biochemistry (Harvey et al., 2002).

Growth and Optical Properties of Crystals

Holmium-doped crystals have been studied for their absorption and fluorescence spectra, contributing to research in materials science and optics (Li et al., 2003).

Holmium and Carbon Systems

The vaporization of holmium-carbon systems has been studied to understand their bond and atomization energies, which is vital for materials chemistry (Balducci et al., 1969).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/2B2.Ho/c2*1-2; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOKSHUIHKIXKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

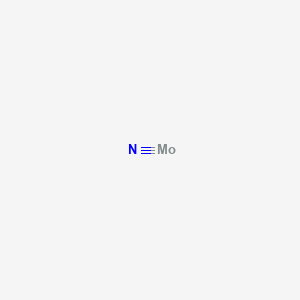

Canonical SMILES |

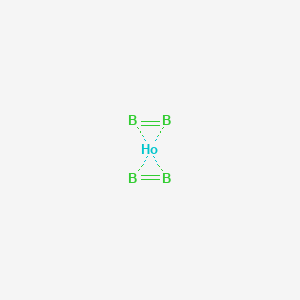

[B]=[B].[B]=[B].[Ho] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4Ho |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Holmium tetraboride | |

CAS RN |

12045-77-1 |

Source

|

| Record name | Holmium boride (HoB4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium tetraboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)